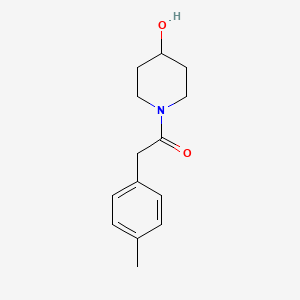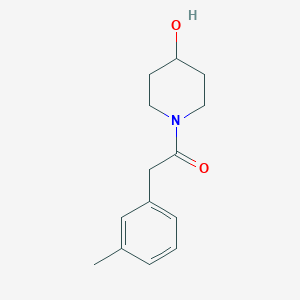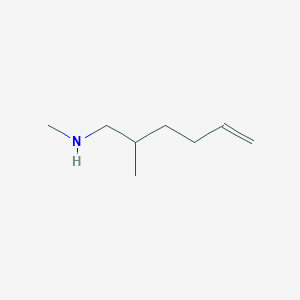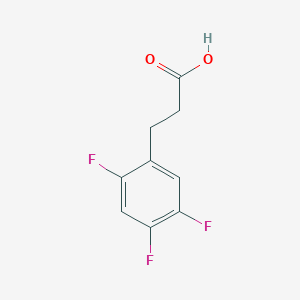
3-(2,4,5-Trifluorophenyl)propanoic acid
Vue d'ensemble
Description
3-(2,4,5-Trifluorophenyl)propanoic acid, also known as 3-TFPA, is a synthetic organic compound that has been used in various scientific research applications. It is a small molecule that is structurally similar to other organic acids, such as acetic acid. 3-TFPA has a wide range of applications in organic synthesis, medicinal chemistry, and materials science, due to its relatively low cost and easy accessibility.
Applications De Recherche Scientifique
-
Catalysis
- Field : Chemistry
- Application : The catalytic activity of tris(3,4,5-trifluorophenyl)borane has been explored in the 1,2-hydroboration reactions of unsaturated substrates .
- Method : Under conventional conditions, the borane was found to be active only in the hydroboration of aldehyde, ketone and imine substrates, with alkenes and alkynes not being reduced effectively .
- Results : The use of microwave irradiation has permitted alkenes and alkynes to be hydroborated in good yields .
-
Synthesis
- Field : Organic Chemistry
- Application : Enantiospecific Synthesis of ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid .
- Method : The paper describes the use of (S)-Serine as a chiral pool for the synthesis .
- Results : The paper likely contains detailed results and outcomes, but these are not available in the search summary .
-
Pharmaceutical Synthesis
- Field : Medicinal Chemistry
- Application : An alternate formal synthesis of Sitagliptin phosphate, a medication used to treat diabetes, is disclosed from 2,4,5-trifluorobenzadehyde .
- Method : The chiral β-amino acid moiety present in sitaglitpin is installed via an asymmetric hydrogenation followed by a stereoselective Hofmann rearrangement as the key steps .
- Results : The synthesis was achieved in 8 linear steps with an overall yield of 31% .
-
Material Science
- Field : Material Science
- Application : 3,4,5-Trifluorophenylboronic acid is used in the preparation of various materials .
- Method : The specific methods of application or experimental procedures would depend on the specific material being synthesized .
- Results : The results or outcomes obtained would also depend on the specific material being synthesized .
-
Agrochemical and Pharmaceutical Industries
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines, which share a similar trifluorophenyl group with your compound, are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Method : The specific methods of application or experimental procedures would depend on the specific agrochemical or pharmaceutical being synthesized .
- Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
-
Chemical Synthesis
- Field : Chemical Synthesis
- Application : The synthesis of “3-(2,4,5-Trifluorophenyl)propanoic acid” from 2,4,5-Trifluorocinnamic Acid .
- Method : The specific methods of application or experimental procedures would depend on the specific synthesis process .
- Results : The results or outcomes obtained would also depend on the specific synthesis process .
Propriétés
IUPAC Name |
3-(2,4,5-trifluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h3-4H,1-2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEITIOVLWUOPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592352 | |
| Record name | 3-(2,4,5-Trifluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4,5-Trifluorophenyl)propanoic acid | |
CAS RN |
651047-33-5 | |
| Record name | 3-(2,4,5-Trifluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

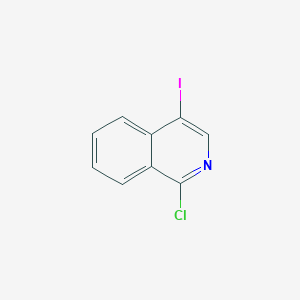
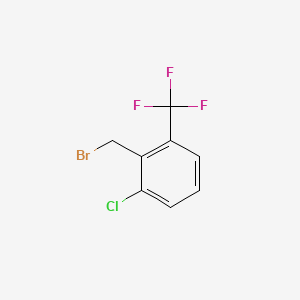
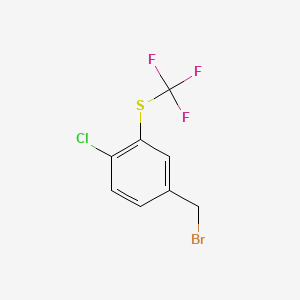
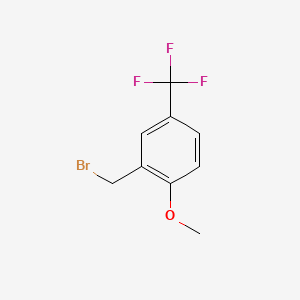

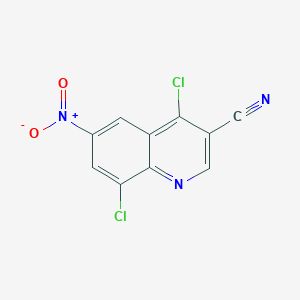
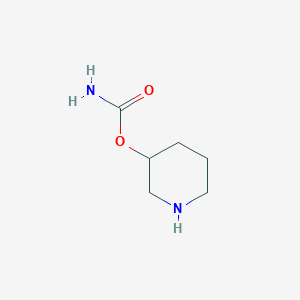
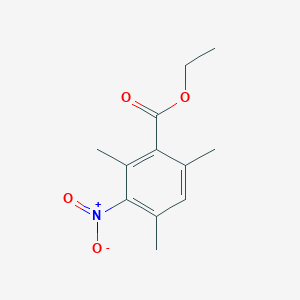
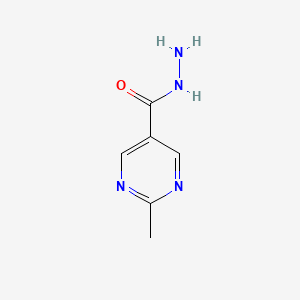
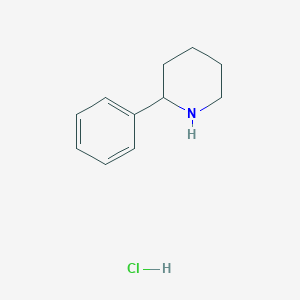
![1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-ol](/img/structure/B1369568.png)
